The mechanism of action of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine is described in the context of its activity as a Pyruvate Kinase M2 (PKM2) inhibitor. [, ] PKM2, a key enzyme in the glycolysis pathway, is often overexpressed in cancer cells, contributing to their metabolic reprogramming.
[18, 28] 1-((4-chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine ([18F]DASA-23) has been developed as a PET radiotracer for imaging PKM2 expression. [, ] While the exact binding mode remains to be elucidated, it is hypothesized that [18F]DASA-23 interacts with the enzyme, potentially at its active site or allosteric regulatory sites, thereby inhibiting its activity. This inhibition of PKM2 can disrupt the glycolytic flux in cancer cells, offering insights into tumor metabolism and potential therapeutic avenues.
The primary scientific application of 1-((4-chloro-3-methoxyphenyl)sulfonyl)-4-(4-fluorophenyl)piperazine ([18F]DASA-23) identified in the provided literature is as a PET imaging tracer for visualizing PKM2 expression. [, ]
Molecular Imaging of PKM2 in Glioblastoma: [18F]DASA-23 has shown promise in preclinical studies for delineating glioblastoma tumors from surrounding healthy brain tissue in mice. [, ] It demonstrated good brain penetration and favorable tumor-to-brain ratios, highlighting its potential for imaging PKM2-driven metabolic reprogramming in glioblastoma.
Monitoring Treatment Response in Glioblastoma: Preliminary studies suggest that [18F]DASA-23 could be used to monitor treatment response in glioblastoma patients. [] Changes in [18F]DASA-23 uptake in tumors post-treatment with temozolomide, a standard chemotherapy drug, or tumor treating fields (TTFields), an emerging therapy, were observed, indicating its potential for non-invasively assessing treatment efficacy. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7